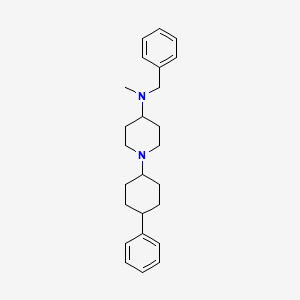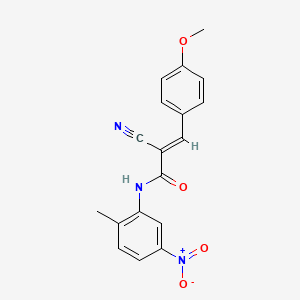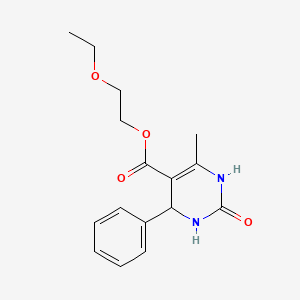![molecular formula C19H24INO2 B10886077 N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is a synthetic organic compound characterized by its complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde and benzyl bromide.
Benzylation: The hydroxyl group of 4-hydroxy-3-iodo-5-methoxybenzaldehyde is protected by benzylation using benzyl bromide in the presence of a base like potassium carbonate.
Reductive Amination: The benzylated intermediate undergoes reductive amination with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the aromatic ring can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy and benzyl groups can be involved in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reductive Amination: Utilizes reducing agents like sodium triacetoxyborohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can introduce various substituents at the iodine position, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry
In chemistry, N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties can be leveraged in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
作用機序
The mechanism by which N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and methoxy groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-METHYLAMINE: Similar structure but with a methyl group instead of a tert-butyl group.
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-ETHYLAMINE: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is unique due to the presence of the tert-butyl group, which can significantly influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it distinct from its analogs.
特性
分子式 |
C19H24INO2 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
N-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C19H24INO2/c1-19(2,3)21-12-15-10-16(20)18(17(11-15)22-4)23-13-14-8-6-5-7-9-14/h5-11,21H,12-13H2,1-4H3 |
InChIキー |
HPKGLRBRJXXYAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B10885997.png)

![3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886011.png)
![5-[4-(heptyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10886035.png)

![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)

![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10886063.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
